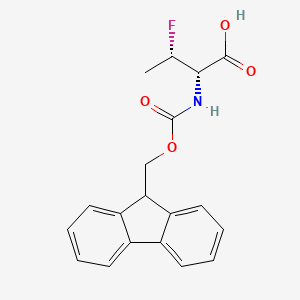![molecular formula C21H20F6N2O3S B2704302 3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide CAS No. 690249-36-6](/img/structure/B2704302.png)
3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative with a sulfonyl group attached to an azepane ring and a 3,5-bis(trifluoromethyl)phenyl group . Benzamides are a class of compounds containing a benzene ring attached to an amide group. They have a wide range of applications in the field of medicine and chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzamide core structure, with the sulfonyl group acting as a bridge between the azepane ring and the benzamide. The 3,5-bis(trifluoromethyl)phenyl group would be attached to the nitrogen of the amide group .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reaction conditions and the reagents used. For instance, the amide group could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the trifluoromethyl groups and the azepane ring could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Azepanium Ionic Liquids
Azepane, a seven-member alicyclic secondary amine, has been utilized to synthesize a new family of room temperature ionic liquids. These transformations mitigate disposal issues associated with azepane, a coproduct of diamine production in the polyamide industry. The synthesized azepanium salts demonstrate potential in applications requiring low-viscosity and high-conductivity ionic liquids, highlighting the utility of azepane derivatives in green chemistry and material science applications (Belhocine et al., 2011).
Synthesis of Semifluorinated Polyamides
Research into the synthesis of new aromatic polyamides using semifluorinated diamines, including those related to 3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide, demonstrates advancements in creating organo-soluble polymers. These materials exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Bera et al., 2012).
Pharmacological Applications
Antiepileptic Drug Synthesis
The antiepileptic drug Rufinamide, which treats Lennox–Gastaut syndrome, demonstrates the application of azepane derivatives in pharmaceutical synthesis. Innovative approaches in the synthesis of Rufinamide, emphasizing solvent-less and metal-free methods, showcase the potential for more sustainable production of antiepileptic medications (Bonacorso et al., 2015).
PKB Inhibitors for Cancer Therapy
Novel azepane derivatives have been explored for their inhibitory activity against protein kinase B (PKB-alpha), a key player in cancer cell survival and proliferation. The structure-based optimization of these compounds highlights their potential in targeted cancer therapies (Breitenlechner et al., 2004).
Material Science and Green Chemistry
Photoresponsive Hydrogels
Azobenzene-containing functional monomers, related to the structural motif of 3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide, have been utilized to create photoresponsive molecularly imprinted hydrogels. These materials exhibit potential for controlled drug release and uptake in aqueous media, underlining the importance of azepane derivatives in the development of smart materials (Gong et al., 2008).
Mechanism of Action
Mode of Action
It is known that the compound’s high electronegativity and large steric hindrance can suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .
Biochemical Pathways
The compound’s role in suppressing the shuttle effect of polysulfides suggests it may interact with pathways related to energy storage and transfer .
Result of Action
It has been reported that the compound can improve the capacity and cyclic stability of lithium-sulfur batteries .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N2O3S/c22-20(23,24)15-11-16(21(25,26)27)13-17(12-15)28-19(30)14-6-5-7-18(10-14)33(31,32)29-8-3-1-2-4-9-29/h5-7,10-13H,1-4,8-9H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXYIDFMJHWYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2704219.png)
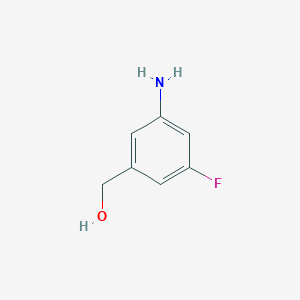
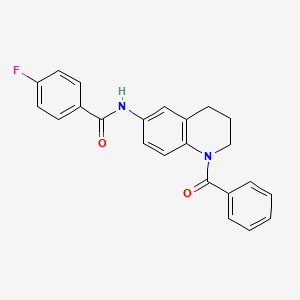
![N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2704228.png)
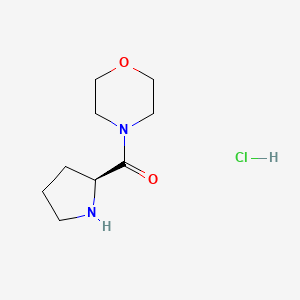
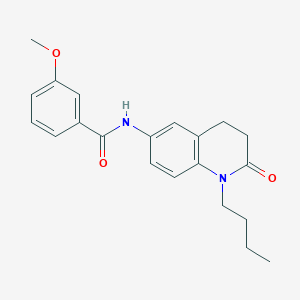

![3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine](/img/structure/B2704235.png)
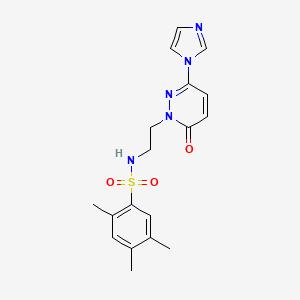
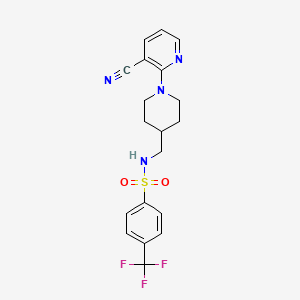

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-N-[2-(prop-2-enoylamino)ethyl]-2,3-dihydro-1H-acridine-9-carboxamide](/img/structure/B2704239.png)
